

# Application Notes and Protocols for Temsavir in HIV-1 Pseudovirus Entry Assays

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## Compound of Interest

Compound Name: Temsavir

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## Introduction

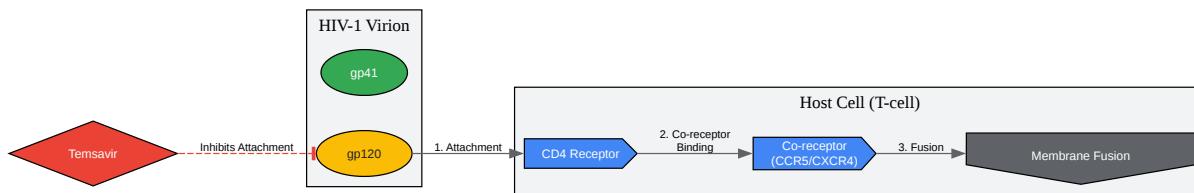
**Temsavir** (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120. It is the active moiety of the prodrug **Fostemsavir** (BMS-663068). **Temsavir** binds directly to a conserved pocket on gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.<sup>[1][2]</sup> This mechanism of action effectively blocks the first step of viral entry and subsequent infection.<sup>[3]</sup> Due to its novel mechanism, **Temsavir** is active against HIV-1 strains that are resistant to other classes of antiretroviral drugs.

These application notes provide detailed protocols for utilizing **Temsavir** in HIV-1 pseudovirus entry assays, a common and robust method for evaluating the in vitro efficacy of entry inhibitors. The provided information is intended to guide researchers in accurately determining the potency of **Temsavir** against various HIV-1 strains and in understanding potential resistance mechanisms.

## Mechanism of Action of Temsavir

**Temsavir** functions by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding event stabilizes the gp120 in a "closed" conformation, which prevents the necessary conformational changes required for binding to the CD4 receptor on host T-cells.<sup>[4]</sup> By inhibiting this initial attachment, **Temsavir** effectively blocks the subsequent steps of co-

receptor binding (to either CCR5 or CXCR4) and membrane fusion, thereby preventing viral entry into the host cell.



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Mechanism of action of **Temsavir**.

## Quantitative Data Summary

The antiviral activity of **Temsavir** is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. These values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. The following tables summarize the activity of **Temsavir** against various HIV-1 subtypes and the impact of known resistance mutations.

Table 1: In Vitro Efficacy of **Temsavir** against Diverse HIV-1 Subtypes

HIV-1 Subtype	Number of Isolates	Geometric Mean IC50 (nM)	Median IC50 (nM)	90th Percentile IC50 (nM)
Subtype B	>1000	0.46	0.67[1]	4.59
Subtype C	>100	1.34	1.2	22.9
Subtype A	-	-	-	87.9
CRF01_AE	-	-	>100	>100
Other Subtypes (A1, F1, G, etc.)	<50	0.23 - 1.1	-	-

Data compiled from multiple sources. Absolute values may vary depending on the specific assay conditions.

Table 2: Impact of gp120 Mutations on **Temsavir** Susceptibility

gp120 Mutation	Fold Change in IC50 (Range)
S375H/I/M/N	4 - >30,000
M426L	3.8 - >100
M434I	>30,000
M475I	-
S375H + M475I	-

Fold change is relative to a wild-type reference virus. The presence of these mutations is associated with reduced susceptibility to **Temsavir**.[1]

## Experimental Protocols

The following protocols describe the production of HIV-1 Env-pseudotyped viruses and their use in a luciferase-based entry assay to determine the inhibitory activity of **Temsavir**.

# Protocol 1: Production of HIV-1 Env-Pseudotyped Viruses

This protocol outlines the generation of replication-defective HIV-1 pseudoviruses carrying the envelope glycoproteins of interest.

## Materials:

- HEK293T cells
- Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- Env-expressing plasmid (for the HIV-1 strain of interest)
- Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pSG3ΔEnv)
- Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
- T-75 cell culture flasks
- 0.45  $\mu$ m filters

## Procedure:

- Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 50-80% confluence on the day of transfection.
- Transfection:
  - Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A common ratio is 1  $\mu$ g of Env plasmid to 3  $\mu$ g of backbone plasmid.
  - Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flasks to ensure even distribution.
  - Incubate at 37°C with 5% CO<sub>2</sub> for 48-72 hours.
- Harvesting Pseudovirus:

- After incubation, harvest the cell culture supernatant containing the pseudoviruses.
- Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
- Filter the supernatant through a 0.45 µm filter.
- Aliquot the pseudovirus stocks and store at -80°C.

## Protocol 2: HIV-1 Pseudovirus Entry Assay with Temsavir

This assay measures the ability of **Temsavir** to inhibit the entry of pseudoviruses into target cells.

### Materials:

- TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene)
- HIV-1 Env-pseudotyped virus stock (titered)
- **Temsavir** (dissolved in DMSO and serially diluted in growth medium)
- Complete Growth Medium
- 96-well cell culture plates (white, solid-bottom for luminescence reading)
- Luciferase assay reagent (e.g., Bright-Glo)
- Luminometer

### Procedure:

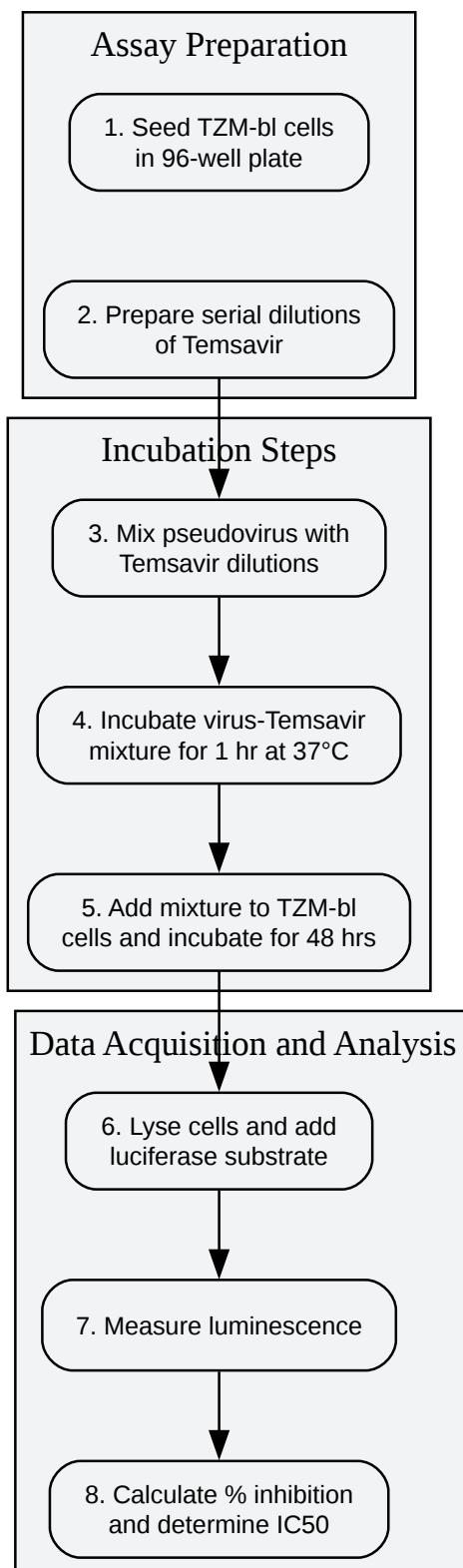
- Cell Plating: Seed TZM-bl cells in a 96-well white-bottom plate at a density of  $1 \times 10^4$  cells per well in 100 µL of growth medium. Incubate overnight at 37°C.
- Compound Dilution: Prepare serial dilutions of **Temsavir** in growth medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 serial

dilutions.

- Virus-Inhibitor Incubation: In a separate 96-well plate, mix 50  $\mu$ L of the diluted **Temsavir** with 50  $\mu$ L of diluted pseudovirus (the amount of virus should be pre-determined by titration to yield a consistent luciferase signal, typically 100-200 times the background). Include virus-only controls (no **Temsavir**) and cell-only controls (no virus). Incubate this mixture for 1 hour at 37°C.
- Infection: Remove the medium from the TZM-bl cells and add 100  $\mu$ L of the virus-inhibitor mixture to each well.
- Incubation: Incubate the plates for 48 hours at 37°C.
- Lysis and Luminescence Reading:
  - Remove the culture medium from the wells.
  - Add 100  $\mu$ L of luciferase assay reagent to each well.
  - Incubate for 2 minutes at room temperature to allow for cell lysis.
  - Measure the luminescence using a luminometer.

Data Analysis:

- Subtract the average background luminescence (cell control wells) from all experimental wells.
- Calculate the percent inhibition for each **Temsavir** concentration relative to the virus control (no inhibitor) using the following formula: % Inhibition = 100 \* (1 - (RLU\_Temsavir / RLU\_VirusControl))
- Plot the percent inhibition versus the log10 of the **Temsavir** concentration.
- Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.

[Click to download full resolution via product page](#)**HIV-1 Pseudovirus Entry Assay Workflow.**

## Disclaimer

This document is intended for research use only. The protocols and data provided are for guidance and may require optimization for specific experimental conditions and HIV-1 strains. It is essential to follow all applicable laboratory safety guidelines when handling HIV-1-based reagents.

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## References

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